Cyclorasin 9A5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclorasin 9A5 is a cell-permeable 11-mer cyclic peptide known for its high affinity towards Ras-GTP. It is primarily used as a Ras signaling inhibitor, displaying significant potential in cancer research due to its ability to induce apoptosis in lung cancer cells .
Métodos De Preparación
Cyclorasin 9A5 is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a cyclic peptide structure, which is achieved by linking the amino acid residues in a specific sequence: cyclo (-Trp-Thr-D-Alanine-Arg-Arg-Arg-D-2-naphthylalanine-Arg-L-4-Fluorophenylalanine-D-norleucine-Gln) . The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity level of ≥98% . Industrial production methods typically involve large-scale peptide synthesis techniques, ensuring the compound’s stability and activity.
Análisis De Reacciones Químicas
Cyclorasin 9A5 undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: The peptide can undergo substitution reactions, where specific amino acid residues are replaced with others to modify its activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclorasin 9A5 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study protein-protein interactions, particularly those involving Ras-GTP.
Biology: The peptide is employed in cellular studies to investigate the role of Ras signaling in various biological processes.
Medicine: this compound shows promise in cancer research, particularly in targeting Ras-driven cancers.
Industry: The compound is used in the development of new therapeutic agents targeting Ras signaling pathways.
Mecanismo De Acción
Cyclorasin 9A5 exerts its effects by binding to Ras-GTP near the effector-binding site in a reversible manner. This binding impairs the interaction between Ras and its downstream effectors, such as B-Raf, thereby inhibiting the activation of signaling pathways like Akt, MEK, and ERK . The inhibition of these pathways leads to the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Cyclorasin 9A5 is unique due to its high affinity for Ras-GTP and its ability to inhibit Ras signaling effectively. Similar compounds include:
Cyclorasin 9A4: Another cyclic peptide with similar Ras-binding properties but with different amino acid residues.
Cyclorasin 9A6: A variant with modifications to enhance cell permeability and stability.
This compound stands out due to its specific sequence and high efficacy in inhibiting Ras signaling, making it a valuable tool in cancer research .
Actividad Biológica
Cyclorasin 9A5 is a cyclic peptide that has garnered attention for its potential as a therapeutic agent, particularly in the context of targeting Ras proteins, which are implicated in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, cellular effects, and comparative studies with related compounds.
Overview of this compound
This compound is an 11-mer cyclic peptide designed to inhibit the Ras-Raf protein interaction. It exhibits characteristics typical of cell-penetrating peptides (CPPs), which facilitate its entry into cells. The structural conformation of this compound plays a crucial role in its biological activity, particularly its ability to permeabilize cell membranes and exert cytotoxic effects.
Binding Affinity and Target Interaction
Initial studies indicated that this compound was thought to bind to KRas, a critical player in cell signaling pathways that regulate cell growth and survival. However, more recent findings suggest that this compound does not bind to KRas directly. Instead, it destabilizes the protein structure, leading to cellular effects through mechanisms unrelated to direct binding:
- Thermal Shift Assay : Demonstrated that this compound reduces the melting temperature of KRas, indicating destabilization rather than specific binding .
- Hydrogen-Deuterium Exchange Mass Spectrometry : Showed increased deuterium uptake in the presence of this compound, further supporting the notion of protein unfolding .
Cytotoxic Effects
This compound has been associated with significant cytotoxicity, primarily attributed to its ability to induce membrane rupture rather than specific target inhibition. This was evidenced by:
- Lactate Dehydrogenase (LDH) Release Assays : Indicated that this compound causes cell lysis at concentrations between 10–30 μM .
- Anti-Proliferative Activity : Demonstrated strong inhibition of cell proliferation in KRas-independent cell lines such as U-2 OS and A549 .
Conformational Plasticity
The conformational dynamics of this compound are critical for its function. Studies reveal that:
- In aqueous environments, this compound adopts an extended conformation.
- In less polar solvents like DMSO, it transitions to a compact amphipathic structure conducive to cell permeabilization .
This conformational flexibility is essential for its ability to penetrate cellular membranes effectively.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
Peptide | Structure Type | Cell Penetration | Binding Affinity (K_d) | Mechanism of Action |
---|---|---|---|---|
This compound | Cyclic peptide | Yes | Non-specific (587 nM) | Membrane destabilization |
SAH-SOS1 | Stapled peptide | Yes | Non-binder | Membrane rupture |
KRpep-2d | Cyclic peptide | Yes | Specific | Direct binding to KRas |
Case Studies and Research Findings
- Cellular Studies : Research demonstrated that this compound effectively enters human cancer cells and disrupts Ras signaling pathways indirectly by causing cellular stress and membrane damage .
- Biophysical Characterization : Advanced techniques such as surface plasmon resonance confirmed the non-binding nature of this compound to KRas while revealing off-target interactions with other proteins .
- Structural Insights : NMR studies highlighted the importance of side chain bulkiness in determining the conformational adaptability necessary for cellular activity .
Propiedades
Fórmula molecular |
C75H108FN25O13 |
---|---|
Peso molecular |
1586.8 g/mol |
Nombre IUPAC |
3-[(2S,5S,8S,11R,14S,17S,20S,23R,26S,29S,32R)-32-butyl-14,17,20,26-tetrakis(3-carbamimidamidopropyl)-29-[(4-fluorophenyl)methyl]-8-[(1R)-1-hydroxyethyl]-5-(1H-indol-3-ylmethyl)-11-methyl-23-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]propanamide |
InChI |
InChI=1S/C75H108FN25O13/c1-4-5-17-50-62(105)97-55(29-30-59(77)103)67(110)100-58(38-46-39-90-49-18-9-8-16-48(46)49)70(113)101-60(41(3)102)71(114)91-40(2)61(104)92-51(19-10-31-86-72(78)79)63(106)93-52(20-11-32-87-73(80)81)64(107)94-53(21-12-33-88-74(82)83)65(108)99-57(37-43-23-26-44-14-6-7-15-45(44)35-43)69(112)96-54(22-13-34-89-75(84)85)66(109)98-56(68(111)95-50)36-42-24-27-47(76)28-25-42/h6-9,14-16,18,23-28,35,39-41,50-58,60,90,102H,4-5,10-13,17,19-22,29-34,36-38H2,1-3H3,(H2,77,103)(H,91,114)(H,92,104)(H,93,106)(H,94,107)(H,95,111)(H,96,112)(H,97,105)(H,98,109)(H,99,108)(H,100,110)(H,101,113)(H4,78,79,86)(H4,80,81,87)(H4,82,83,88)(H4,84,85,89)/t40-,41-,50-,51+,52+,53+,54+,55+,56+,57-,58+,60+/m1/s1 |
Clave InChI |
STTDVDZQIPNJOX-QOGSZLFSSA-N |
SMILES isomérico |
CCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)F)CCCNC(=N)N)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C)[C@@H](C)O)CC5=CNC6=CC=CC=C65)CCC(=O)N |
SMILES canónico |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)F)CCCNC(=N)N)CC3=CC4=CC=CC=C4C=C3)CCCNC(=N)N)CCCNC(=N)N)CCCNC(=N)N)C)C(C)O)CC5=CNC6=CC=CC=C65)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.